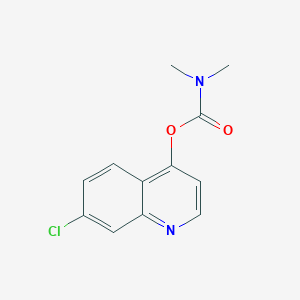

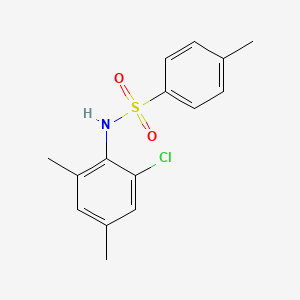

7-chloro-4-quinolinyl dimethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline derivatives, including those substituted with chloro groups and carbamate functionalities, are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. While the specific compound "7-chloro-4-quinolinyl dimethylcarbamate" is not directly mentioned, related compounds such as 7-chloro-4-(substituted amino) quinolines and 2-(dimethylcarbamoyl)quinolines have been synthesized and studied for their properties and applications (Tewari et al., 2000; Ono & Hata, 1983).

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions including cyclization, substitution, and functional group transformations. For example, the synthesis of 7-chloro-4-(substituted amino) quinolines involved multiple steps starting from basic quinoline structures, indicating the complexity and versatility of synthetic routes for such compounds (Tewari et al., 2000).

Molecular Structure Analysis

Quinoline derivatives exhibit interesting structural features due to the presence of heterocyclic rings, substituents like chloro groups, and functional groups like carbamates. These structural elements significantly influence the molecular geometry, electronic structure, and physicochemical properties of these compounds.

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, influenced by their functional groups and structural elements. For instance, photochemical reactions of 2-(dimethylcarbamoyl)quinolines have been studied, showcasing the reactivity of the carbamoyl group under specific conditions (Ono & Hata, 1983).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting points, solubility, and crystal structures, are crucial for understanding their behavior in different environments and for their applications in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the application of quinoline derivatives in medicinal chemistry and other areas. For example, the stability and physico-chemical properties of 7-chloro-3-[[N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide hydrochloride, a related compound, have been explored (Zamalloa et al., 1997).

Safety and Hazards

The safety data sheet for a similar compound, 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol dihydrochloride dihydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

The future directions for “7-chloro-4-quinolinyl dimethylcarbamate” and similar compounds could involve further exploration of their biological activities. For instance, 7-chloro-4-aminoquinoline derivatives have shown potential as antimicrobial agents . Additionally, the chloroquine analogue 2-[[2-[(7-chloro-4-quinolinyl)amino]ethyl]amino]ethanol has shown potential in reducing parasitemia of both chloroquine-resistant and -sensitive strains of Plasmodium falciparum in vitro and P. berghei in vivo . These findings suggest that “7-chloro-4-quinolinyl dimethylcarbamate” and similar compounds could have potential applications in the treatment of various diseases.

Propriétés

IUPAC Name |

(7-chloroquinolin-4-yl) N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-15(2)12(16)17-11-5-6-14-10-7-8(13)3-4-9(10)11/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLCBOSCJKXAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=C2C=CC(=CC2=NC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805032 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-Chloroquinolin-4-yl dimethylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-4-chlorobenzamide](/img/structure/B5635555.png)

![2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5635558.png)

![2-(2-thienyl)imidazo[2,1-a]isoquinoline](/img/structure/B5635573.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5635586.png)

![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5635609.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5635620.png)

![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide](/img/structure/B5635655.png)